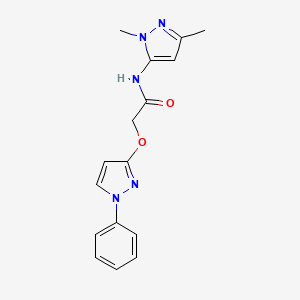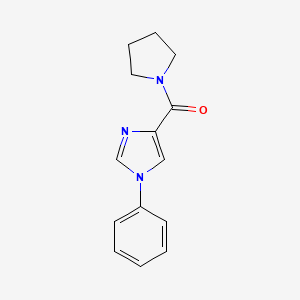
2-(1H-indol-5-yloxy)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-indol-5-yloxy)ethanol is a compound that features an indole moiety linked to an ethanol group via an ether bond. Indole derivatives are significant in both natural and synthetic chemistry due to their wide range of biological activities and applications in various fields such as medicine, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-5-yloxy)ethanol typically involves the reaction of 5-hydroxyindole with ethylene oxide or ethylene glycol under basic conditions. The reaction can be catalyzed by bases such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for indole derivatives often involve multi-step synthesis processes that include the formation of the indole ring followed by functionalization. These methods may use various catalysts and reagents to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-indol-5-yloxy)ethanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The indole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Tosyl chloride in the presence of pyridine can convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution
Major Products Formed
Oxidation: Formation of 2-(1H-indol-5-yloxy)acetaldehyde.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of various substituted ethers
Applications De Recherche Scientifique
2-(1H-indol-5-yloxy)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of dyes, fragrances, and pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-(1H-indol-5-yloxy)ethanol involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan
Uniqueness
2-(1H-indol-5-yloxy)ethanol is unique due to its specific structure, which combines the indole moiety with an ethanol group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
IUPAC Name |
2-(1H-indol-5-yloxy)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-5-6-13-9-1-2-10-8(7-9)3-4-11-10/h1-4,7,11-12H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAZOWOVTKGYCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[[4-methoxy-4-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methyl]-2H-isoquinolin-1-one](/img/structure/B6627192.png)
![3-[4-Methoxy-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propan-1-ol](/img/structure/B6627218.png)
![N-ethyl-3-[4-methoxy-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propanamide](/img/structure/B6627224.png)
![5-[4-ethoxy-1-[(3-ethoxyphenyl)methyl]piperidin-4-yl]-3-[(2R)-oxolan-2-yl]-1,2,4-oxadiazole](/img/structure/B6627239.png)
![5-[4-ethoxy-1-(1H-indazol-7-ylmethyl)piperidin-4-yl]-3-[(2R)-oxolan-2-yl]-1,2,4-oxadiazole](/img/structure/B6627240.png)
![2-[benzyl-(2,5-dimethylphenyl)sulfonylamino]-N-(4-iodophenyl)acetamide](/img/structure/B6627254.png)
![2-[(4-bromophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-[(2-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B6627263.png)


![N-[[(2R)-oxolan-2-yl]methyl]-1-phenylimidazole-4-carboxamide](/img/structure/B6627281.png)
![4-[(3-Carboxy-4-chlorophenyl)sulfonylamino]-2-hydroxybenzoic acid](/img/structure/B6627283.png)
![2-[(1,3-Dioxoisoindol-5-yl)sulfonylamino]benzoic acid](/img/structure/B6627286.png)


